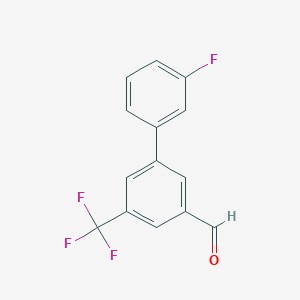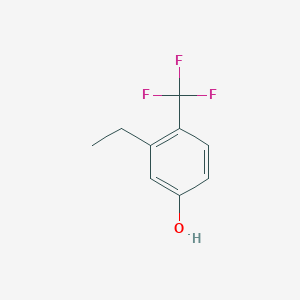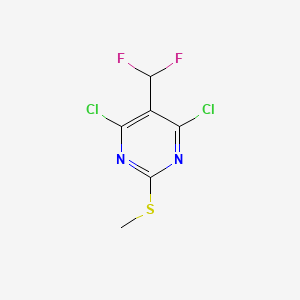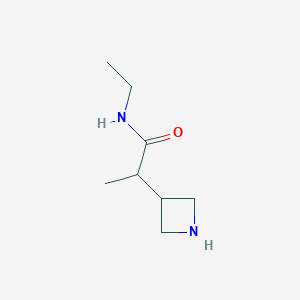![molecular formula C13H18O3 B12070153 {3-[(Oxan-4-yl)methoxy]phenyl}methanol](/img/structure/B12070153.png)
{3-[(Oxan-4-yl)methoxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(Oxan-4-yl)methoxy]phenyl}methanol is an organic compound with the molecular formula C13H18O3. . This compound features a phenyl ring substituted with a methanol group and an oxan-4-ylmethoxy group, making it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Oxan-4-yl)methoxy]phenyl}methanol typically involves the reaction of 3-hydroxybenzyl alcohol with tetrahydropyran-4-methanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[(Oxan-4-yl)methoxy]phenyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 3-[(tetrahydro-2H-pyran-4-yl)methoxy]benzaldehyde or 3-[(tetrahydro-2H-pyran-4-yl)methoxy]benzoic acid.
Reduction: Formation of 3-[(tetrahydro-2H-pyran-4-yl)methoxy]phenylmethane.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
{3-[(Oxan-4-yl)methoxy]phenyl}methanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of {3-[(Oxan-4-yl)methoxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
{3-[(Tetrahydro-2H-pyran-4-yl)methoxy]benzenemethanol}: A closely related compound with similar structural features.
{3-(4-methoxy-phenyl)-isoxazol-5-yl]-methanol}: Another compound with a methoxyphenyl group, but with different functional groups and properties.
Uniqueness
{3-[(Oxan-4-yl)methoxy]phenyl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its oxan-4-ylmethoxy group provides additional stability and versatility in various chemical reactions compared to similar compounds.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
[3-(oxan-4-ylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C13H18O3/c14-9-12-2-1-3-13(8-12)16-10-11-4-6-15-7-5-11/h1-3,8,11,14H,4-7,9-10H2 |
Clé InChI |
XGIVKVLBKJDZHL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1COC2=CC=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)



![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)
![7-Iodothieno[3,2-b]pyridine](/img/structure/B12070129.png)

![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)




